2-Imidazoline, 2-(1-naphthyloxy)methyl-, hydrochloride
Description
2-Imidazoline, 2-(1-naphthyloxy)methyl-, hydrochloride is a substituted imidazoline derivative characterized by a naphthyloxy-methyl group at the 2-position of the imidazoline ring. Its molecular formula is C₁₄H₁₅N₂O·HCl (inferred from structural analogs in and ). The compound’s structure includes a 1-naphthyl ether moiety linked via a methylene bridge to the imidazoline core, distinguishing it from other imidazoline derivatives with alkyl or aromatic substituents.
Properties
CAS No. |
101564-99-2 |
|---|---|
Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-2-6-12-11(4-1)5-3-7-13(12)17-10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H |
InChI Key |
ZUEDBXHSJWYMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C([NH2+]1)COC2=CC=CC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of naphthalen-1-ylmethanol with imidazole under specific conditions. The reaction is often carried out in the presence of a suitable base and a halogenating agent to facilitate the formation of the imidazolium ion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The imidazoline ring undergoes cleavage under acidic or basic conditions:
The naphthyloxy group slows hydrolysis compared to alkyl-substituted imidazolines due to electron-withdrawing effects.
Quaternization with Alkyl Halides
Reacts with alkyl halides to form stable quaternary ammonium salts:
| Alkyl Halide | Product Structure | Reaction Time | Yield | N-Alkylation Site |
|---|---|---|---|---|
| Methyl iodide | 1-Methyl-2-(1-naphthyloxy)methyl- | 4 h (60°C) | 89% | N1 position |
| Benzyl chloride | 1-Benzyl-2-(1-naphthyloxy)methyl- | 6 h (80°C) | 76% | N1 position |
| Allyl bromide | 1-Allyl-2-(1-naphthyloxy)methyl- | 3 h (50°C) | 82% | N3 position |
Steric hindrance from the naphthyl group reduces reaction rates by 30–40% compared to unsubstituted imidazolines .
Electrophilic Substitution
The naphthyl group directs electrophiles to specific positions:
| Electrophile | Position Attacked | Product | Conditions | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | β-position (C4) | 4-Nitro-1-naphthyloxy derivative | 0°C, 2 h | 58% |
| Br₂ (Fe catalyst) | α-position (C2) | 2-Bromo-1-naphthyloxy derivative | 25°C, 1 h | 67% |
| CH₃COCl/AlCl₃ | Para to oxygen | 4-Acetyl-1-naphthyloxy derivative | Reflux, 4 h | 71% |
Regioselectivity follows naphthalene's electrophilic substitution patterns, with oxy groups acting as strong para-directors .
Dehydrogenation to Imidazoles
Catalytic dehydrogenation produces aromatic imidazole derivatives:
| Catalyst | Temperature | Time | Product | Yield |
|---|---|---|---|---|
| Pd/C (5%) | 180°C | 6 h | 2-(1-Naphthyloxy)methylimidazole | 68% |
| Ni-Petroleum paste | 220°C | 8 h | 2-(1-Naphthyloxy)methylimidazole | 73% |
| PtO₂ | 150°C | 4 h | 2-(1-Naphthyloxy)methylimidazole | 81% |
The reaction proceeds via radical intermediates, with platinum catalysts showing superior efficiency .
Complexation with Metal Ions
Acts as a bidentate ligand for transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) | Geometry |
|---|---|---|---|
| CuSO₄ | [Cu(C₁₄H₁₃N₂O)₂]Cl₂ | 8.9 ± 0.2 | Square planar |
| AgNO₃ | [Ag(C₁₄H₁₃N₂O)]NO₃ | 5.4 ± 0.3 | Linear |
| CoCl₂ | [Co(C₁₄H₁₃N₂O)Cl₂] | 7.1 ± 0.1 | Octahedral |
Complex stability follows Irving-Williams series, with Cu²⁺ showing strongest binding .
Comparative Reactivity with Analogues
Key differences from structurally similar compounds:
| Compound | Hydrolysis Rate (k, s⁻¹) | Quaternization Yield | Electrophilic Substitution Site |
|---|---|---|---|
Scientific Research Applications
2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety can intercalate into DNA, while the imidazolium ion can interact with negatively charged biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Notes:
- The naphthyloxy-methyl group in the target compound introduces an oxygen atom, increasing polarity compared to naphazoline’s naphthylmethyl group. This may reduce its octanol-water partition coefficient (Log P) and enhance aqueous solubility .
- Xylometazoline’s bulky tert-butyl group contributes to its high Log P and extended duration of action in nasal decongestants .
Pharmacological and Toxicological Profiles
Target Compound
- Therapeutic Potential: Likely shares α-adrenergic receptor agonist activity with naphazoline, given the structural similarity. However, the ether linkage may alter receptor binding kinetics or specificity .
- Toxicity: No direct data available. However, decomposition products (e.g., HCl, CO, NOₓ) are consistent with other imidazoline hydrochlorides under thermal stress .
Naphazoline Hydrochloride
- Use : FDA-approved as a nasal decongestant and ocular vasoconstrictor (e.g., in Privine and Albalon) .
- Acute Toxicity : LD₅₀ (oral, rat) = 220 mg/kg; causes CNS stimulation and hypertension at high doses .
2-Benzylimidazoline Hydrochloride
- Applications : Less clinically relevant but used in research for adrenergic activity studies .
- Stability : Susceptible to oxidation due to the benzyl group’s electron-rich aromatic ring .
Stability and Reactivity
| Compound | Stability Concerns | Incompatible Materials |
|---|---|---|
| 2-(1-Naphthyloxy)methylimidazoline HCl | Photodegradation (ether bond cleavage) | Strong oxidizers, light exposure |
| Naphazoline Hydrochloride | Light-sensitive; avoid high temperatures | Alkaline agents, heavy metals |
| Xylometazoline Hydrochloride | Stable under ambient conditions | Strong acids, bases |
Key Findings :
Biological Activity
The compound 2-Imidazoline, 2-(1-naphthyloxy)methyl-, hydrochloride is a derivative of imidazole, a five-membered aromatic heterocycle known for its diverse biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an imidazoline ring substituted with a naphthyloxy group. The imidazole moiety is significant in medicinal chemistry due to its ability to engage in various non-covalent interactions, which enhance its binding affinity to biological targets.
Anticancer Activity
Research indicates that imidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that certain imidazole-based compounds can surpass the efficacy of conventional chemotherapeutics like cisplatin in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds often indicate potent cytotoxic effects:
These findings suggest that the compound may induce apoptosis through mechanisms involving p53 activation and interaction with nuclear DNA, contributing to its anticancer efficacy.
Antimicrobial Activity
Imidazole derivatives have also been evaluated for their antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| II3 | E. coli | 12.5 μg/mL |
| II3 | S. aureus | 50 μg/mL |
These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of imidazole derivatives as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole compounds is another area of interest. Studies have shown that certain imidazole derivatives can inhibit key inflammatory mediators such as COX-1 and COX-2:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| II7 | 19.45 | 0.36 |
| II8 | 26.04 | 0.29 |
The ability to modulate inflammatory pathways suggests that these compounds could be beneficial in treating conditions characterized by excessive inflammation .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Binding Affinity : The imidazole ring facilitates interactions with various biological targets through hydrogen bonding and π-π stacking.
- Apoptotic Pathways : Compounds may activate apoptotic pathways via p53 signaling, leading to programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : Imidazole derivatives can inhibit enzymes involved in inflammatory responses, contributing to their anti-inflammatory effects.
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives:
- A study demonstrated that an imidazole compound significantly inhibited tumor growth in vivo models, outperforming standard treatments.
- Another investigation revealed that an imidazole-based drug exhibited lower toxicity profiles compared to traditional chemotherapeutics while maintaining high efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Imidazoline, 2-(1-naphthyloxy)methyl-, hydrochloride, and what reaction conditions optimize yield?
- Methodology : Multi-step synthesis involving aromatic intermediates and cyclocondensation. Key steps include temperature control (e.g., 60–80°C), solvent selection (e.g., dimethylformamide), and catalysts like palladium or copper salts to minimize side reactions .
- Critical Parameters : Monitor pH and reaction time to prevent premature degradation. Purification via column chromatography or recrystallization improves purity .
Q. How do solubility properties influence experimental design for this compound?
- Data : Freely soluble in water (50g/L at 25°C), slightly soluble in ethanol, and insoluble in acetone .
- Applications : Aqueous solubility supports in vitro assays (e.g., receptor binding), while ethanol compatibility aids in organic-phase reactions. Pre-solubilization in water is recommended for biological studies .
Q. What are the stability profiles and storage recommendations?
- Stability : Degrades under UV light and extreme temperatures, releasing HCl gas and nitrogen oxides. Store in amber vials at 4°C in a desiccator .
- Handling : Use inert atmospheres (e.g., N₂) during synthesis to prevent oxidation. Monitor decomposition via TLC or HPLC .
Advanced Research Questions
Q. What biological activities have been hypothesized or validated for this compound, and how are they tested?
- Mechanistic Studies : Potential vasoconstrictive or neuroactive properties inferred from structural analogs like clonidine and naphazoline. Validate via receptor-binding assays (e.g., α₂-adrenergic receptors) or electrophysiological models .
- Assays : Radioligand displacement assays (using ³H-labeled antagonists) or in vivo models (e.g., murine blood pressure monitoring) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Techniques :
- NMR (¹H/¹³C): Confirms substituent positions on the imidazoline ring and naphthyloxy group .
- HPLC-MS : Detects trace impurities (e.g., oxidation byproducts) with reverse-phase C18 columns and UV detection at 254 nm .
Q. How do toxicity profiles inform safe handling protocols in laboratory settings?
- Acute Toxicity : SDS data indicate skin/eye irritation and respiratory risks. Use PPE (gloves, goggles) and fume hoods during handling .
- Mitigation : First-aid measures include immediate rinsing for eye exposure (15+ minutes with saline) and medical consultation for ingestion .
Q. What contradictions exist in reported physicochemical data, and how should researchers address them?
- Example : Solubility discrepancies may arise from polymorphic forms or residual solvents. Replicate experiments under controlled conditions (e.g., USP <921> for dissolution testing) and report solvent grades .
- Resolution : Cross-validate via DSC (melting point analysis) and Karl Fischer titration (water content) .
Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?
- Pathway Analysis : Compare with structurally related imidazolines (e.g., clonidine’s α₂-agonism). Employ siRNA knockdown or CRISPR-edited cell lines to identify target receptors .
- Advanced Models : Patch-clamp electrophysiology to assess ion channel modulation or microdialysis for neurotransmitter release profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
